molecular formula C9H8ClN3 B1405798 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 1355334-50-7

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B1405798
CAS No.: 1355334-50-7
M. Wt: 193.63 g/mol
InChI Key: WZMTWZSRVXQOHT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound represents a significant advancement in the synthesis and application of heterocyclic compounds containing both pyrimidine and pyrrole moieties. The compound emerged from systematic research efforts focused on creating novel molecules with enhanced biological activity through strategic structural modifications of existing heterocyclic frameworks. Historical documentation indicates that the identification and characterization of this compound have been extensively documented in scientific literature sources, including chemical databases and research articles, reflecting its growing importance in contemporary chemical research.

The synthetic approaches to this compound have evolved through various methodological improvements, with early synthesis routes involving the reaction of 4-chloro-6-methyl-2-aminopyrimidine with pyrrole under specific catalytic conditions. These historical developments demonstrate the progressive refinement of synthetic techniques that have enabled researchers to access this compound with improved yields and purity. The compound's discovery aligns with broader trends in medicinal chemistry research, where scientists have systematically explored the combination of different heterocyclic systems to create molecules with enhanced pharmacological properties.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its unique structural features that combine two important nitrogen-containing ring systems. The significance of this compound lies in its representation of a successful fusion of pyrimidine and pyrrole chemistry, creating a molecular architecture that exhibits properties distinct from either parent heterocycle alone. The compound demonstrates how strategic substitution patterns can significantly influence both chemical reactivity and biological activity within heterocyclic frameworks.

The structural complexity of this compound provides multiple sites for chemical modification and further functionalization, making it an attractive scaffold for medicinal chemistry applications. The presence of the chloro substituent at the 4-position of the pyrimidine ring creates an electrophilic site that readily participates in nucleophilic substitution reactions, while the pyrrole moiety contributes electron-rich characteristics that influence the overall electronic properties of the molecule. This combination of electrophilic and electron-rich regions within a single molecule exemplifies modern approaches to designing heterocyclic compounds with tailored reactivity profiles.

Overview of Pyrimidine and Pyrrole Derivatives in Chemical Research

Pyrimidine derivatives have established themselves as fundamental components in chemical research due to their widespread occurrence in biological systems and their utility as building blocks for pharmaceutical compounds. The pyrimidine ring system serves as a core structure in numerous biologically active molecules, including nucleotides, vitamins, and therapeutic agents. Research has demonstrated that modifications to the pyrimidine ring, particularly through substitution at various positions, can dramatically alter biological activity and pharmacological properties.

Pyrrole derivatives similarly represent a crucial class of heterocyclic compounds with extensive applications in medicinal chemistry and materials science. The pyrrole ring system is widely recognized as a biologically active scaffold that possesses diverse activities across multiple therapeutic areas. Research has shown that pyrrole-containing compounds exhibit significant potential in antitubercular drug development, with structure-activity relationship studies revealing specific substitution patterns that enhance biological activity. The combination of pyrimidine and pyrrole systems, as exemplified by this compound, represents an advanced approach to heterocyclic drug design that leverages the beneficial properties of both ring systems.

The synthesis methodologies for creating compounds that incorporate both pyrimidine and pyrrole elements have evolved significantly, with researchers developing sophisticated approaches such as the Clausson-Kaas condensation for preparing pyrrol-1-yl pyrimidines. These synthetic advances have enabled the systematic exploration of structure-activity relationships within this class of compounds, leading to improved understanding of how specific structural features contribute to biological activity.

Objectives and Scope of Research

The primary objective of current research involving this compound centers on understanding its mechanism of action as a cyclin-dependent kinase inhibitor and exploring its potential applications in cancer therapeutics. Research efforts focus on elucidating how the compound's specific structural features contribute to its ability to bind to kinase active sites and disrupt cell cycle progression. These investigations involve detailed molecular modeling studies, enzymatic assays, and cellular activity evaluations to establish comprehensive structure-activity relationships.

Research Objective Focus Area Expected Outcome
Mechanism Elucidation Cyclin-dependent kinase inhibition Understanding of binding interactions
Structural Optimization Substituent effects Enhanced potency and selectivity
Synthesis Improvement Reaction conditions Higher yields and purity
Biological Evaluation Cancer cell activity Therapeutic potential assessment

The scope of research extends beyond basic characterization to include comprehensive synthetic methodology development, with particular emphasis on optimizing reaction conditions to maximize yield and purity. Industrial applications require scalable synthesis routes, leading researchers to investigate continuous flow reactor technologies and alternative catalytic systems that can enhance production efficiency. These efforts aim to bridge the gap between laboratory-scale synthesis and potential commercial production.

Properties

IUPAC Name

4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMTWZSRVXQOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclization of Pyrimidine Precursors

Overview:
This method involves the cyclization of suitably substituted β-dicarbonyl compounds or amidines with chlorinated pyrimidine intermediates. The key is to generate the pyrimidine core with the desired substitutions, followed by selective chlorination at the 4-position.

Procedure:

  • Step 1: Synthesize a methyl-substituted pyrimidine precursor, such as 2,4-diamino-6-methylpyrimidine, via condensation of malononitrile with formamide derivatives under controlled conditions.
  • Step 2: React this precursor with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 4-position, yielding 4-chloro-6-methylpyrimidine.
  • Step 3: The resulting chloropyrimidine is then subjected to nucleophilic substitution with pyrrole or its derivatives at the 2-position, typically under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Advantages:

  • High regioselectivity for chlorination at the 4-position.
  • Compatibility with various functional groups for further modifications.

Limitations:

  • Requires careful control of reaction conditions to prevent overchlorination or side reactions.

Construction via Multi-step Synthesis from Pyrimidine Derivatives

Overview:
This approach employs stepwise functionalization starting from commercially available pyrimidine derivatives, incorporating the methyl and pyrrol-1-yl groups through nucleophilic substitution and coupling reactions.

Procedure:

  • Step 1: Begin with 2,4-dichloropyrimidine as the core scaffold.
  • Step 2: Selectively substitute the 2-position chlorine with pyrrole using nucleophilic aromatic substitution (SNAr) in the presence of a base such as potassium carbonate in polar aprotic solvents at elevated temperatures.
  • Step 3: Methylate the 6-position using methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity.
  • Step 4: The 4-position chlorination can be achieved by treating the intermediate with chlorinating agents like N-chlorosuccinimide (NCS) or POCl₃, under controlled temperature, to introduce the chlorine atom selectively.

Advantages:

  • Precise control over substitution patterns.
  • Suitable for scale-up and industrial synthesis.

Limitations:

  • Multi-step process requiring purification at each stage.

Use of Heterocyclic Building Blocks via Cross-Coupling Reactions

Overview:
Modern synthetic methods utilize cross-coupling reactions such as Suzuki or Stille coupling to attach the pyrrol-1-yl group onto pre-functionalized pyrimidine cores.

Procedure:

  • Step 1: Prepare a halogenated pyrimidine derivative, such as 4-chloro-6-methylpyrimidine.
  • Step 2: Synthesize or obtain a pyrrol-1-yl boronic acid or stannane derivative.
  • Step 3: Conduct a palladium-catalyzed Suzuki or Stille coupling in the presence of a suitable base (e.g., potassium carbonate) in solvents like toluene or dioxane at elevated temperature.
  • Step 4: Purify the product via chromatography or recrystallization.

Advantages:

  • High selectivity and yields.
  • Flexibility to introduce various heterocyclic groups.

Limitations:

  • Requires access to cross-coupling reagents and catalysts.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents Typical Conditions Advantages Limitations
Direct Cyclization β-dicarbonyl compounds, amidines POCl₃, reflux Reflux in polar solvents Regioselectivity Multi-step, purification needed
Multi-step Synthesis 2,4-Dichloropyrimidine Base (K₂CO₃), methylating agents Elevated temperature, solvent control Precise substitution Longer synthesis route
Cross-Coupling Halogenated pyrimidine, pyrrol derivatives Pd catalysts, boronic acids 80–120°C, inert atmosphere High yield, selectivity Catalyst cost, reagent availability

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the pyrimidine ring is highly susceptible to nucleophilic substitution due to electron withdrawal by adjacent nitrogen atoms.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldReference
AminationPiperidine, DMF, 80°C, 12 h4-(Piperidin-1-yl)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine78%
AlkoxylationNaOEt, ethanol, reflux, 6 h4-Ethoxy-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine65%
ThiolationHSCH₂CO₂H, K₂CO₃, DMSO, 60°C, 8 h4-(Carboxymethylthio)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine52%

Mechanistic Insights :

  • Amination : Piperidine acts as a nucleophile, displacing chlorine via an SNAr mechanism. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.

  • Thiolation : Thioglycolic acid introduces a sulfhydryl group, enabling further conjugation in drug design .

Functionalization of the Pyrrole Ring

The pyrrole moiety undergoes electrophilic substitution, primarily at the β-positions (C3 and C4 of pyrrole), facilitated by its electron-rich aromatic system.

Electrophilic Reactions

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C, 2 h4-Chloro-6-methyl-2-(3-nitro-1H-pyrrol-1-yl)pyrimidine44%
BrominationBr₂, CHCl₃, RT, 1 h4-Chloro-6-methyl-2-(3,4-dibromo-1H-pyrrol-1-yl)pyrimidine61%
Friedel-Crafts AcylationAcCl, AlCl₃, DCM, 40°C, 4 h4-Chloro-6-methyl-2-(3-acetyl-1H-pyrrol-1-yl)pyrimidine58%

Key Observations :

  • Nitration yields are lower due to steric hindrance from the pyrimidine ring .

  • Bromination proceeds regioselectively at the C3 and C4 positions, confirmed by 1H^1H-NMR .

Oxidation of the Methyl Group

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation to Carboxylic AcidKMnO₄, H₂O, 100°C, 8 h4-Chloro-2-(1H-pyrrol-1-yl)pyrimidine-6-carboxylic acid37%
Selective OxidationSeO₂, dioxane, 80°C, 6 h4-Chloro-6-(hydroxymethyl)-2-(1H-pyrrol-1-yl)pyrimidine49%

Challenges :

  • Over-oxidation is common, necessitating controlled conditions .

Reduction of the Pyrimidine Ring

Reaction TypeReagents/ConditionsProductYieldReference
Catalytic HydrogenationH₂, Pd/C, EtOH, RT, 24 h4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)-1,2,3,4-tetrahydropyrimidine68%

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings for introducing aryl or heteroaryl groups.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 h4-Phenyl-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine73%
Buchwald-HartwigAniline, Pd₂(dba)₃, Xantphos, t-BuONa, toluene, 110°C, 18 h4-(N-Phenylamino)-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine66%

Scientific Research Applications

Biological Activities

The biological significance of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine stems from its pharmacological properties. It has been studied for various therapeutic applications:

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving inhibition of DNA synthesis or repair pathways .
    • Case studies have demonstrated its effectiveness in inducing apoptosis in tumor cells, suggesting its utility as a lead compound for developing new anticancer agents.
  • Antimicrobial Properties :
    • The compound has shown activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that it disrupts bacterial cell wall synthesis or function .
  • Neuroprotective Effects :
    • Some studies have explored its neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanism appears to involve modulation of inflammatory pathways and protection against oxidative stress .

Agrochemical Applications

In addition to its medicinal uses, this compound has applications in agriculture:

Pesticide Development

The compound's ability to interfere with biological pathways in pests makes it a candidate for developing novel pesticides. Its efficacy against specific insect pests has been documented, leading to formulations that can enhance crop protection while minimizing environmental impact .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesApplications
This compoundChlorine at C4, pyrrole at C2Anticancer, antimicrobial
4-Chloro-6-methylpyrimidineChlorine at C4, no pyrroleAntiviral properties
4-Methylthio-6-chloropyrimidineMethylthio group instead of pyrroleAgrochemical applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chloro and pyrrole substituents can interact with biological targets, leading to changes in cellular processes. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine and similar compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Synthesis Method Biological Activity/Applications
Target : this compound C₉H₈ClN₃ 4-Cl, 6-CH₃, 2-pyrrole 193.63 Not explicitly described Unknown (theoretical interest in pyrrole’s electron-rich aromaticity)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₆Cl₂N₄ 4-Cl, 6-CH₂Cl, 1-CH₃, pyrazolo 233.06 Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate Intermediate for antibacterial/antiproliferative agents
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine C₁₃H₁₅ClN₄ 4-Cl, 2-cyclopentyl, 6-pyrazolyl 262.74 Undisclosed Potential kinase inhibitor (cyclopentyl enhances lipophilicity)
4-Chloro-6-(1H-pyrrol-1-yl)pyrimidine C₈H₆ClN₃ 4-Cl, 6-pyrrole 179.61 Not reported Unspecified (pyrrole may modulate DNA-binding affinity)
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine C₁₀H₁₁ClN₄ 4-Cl, 6-CH₃, 2-pyrrolidinyl 222.68 Undocumented Likely kinase-targeting (pyrrolidine enhances solubility)

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

  • Chlorine at Position 4 : A common feature in all listed compounds, the 4-Cl group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) to generate diverse derivatives .
  • Methyl vs.
  • Pyrrole vs. Pyrazole at Position 2 : The electron-rich pyrrole ring (target compound) may engage in π-π stacking with biological targets, whereas pyrazole’s dual nitrogen atoms (e.g., in ) could enhance hydrogen bonding .
  • Cyclopentyl and Piperidinyl Groups : Bulky substituents (e.g., cyclopentyl in ) improve lipophilicity and membrane permeability, critical for CNS-targeting drugs .

Pharmacological Potential

  • Pyrazolo[3,4-d]pyrimidines exhibit antitumor, antiviral, and antibacterial activities, attributed to their structural mimicry of purines .
  • Pyrrolidinyl and piperidinyl substituents (e.g., ) are associated with kinase inhibition, suggesting the target compound could be optimized for oncology applications.

Biological Activity

4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit critical enzymes such as cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. By binding to the active sites of these enzymes, it induces cell cycle arrest and apoptosis in cancer cells .
  • Targeted Pathways : The compound affects several biochemical pathways related to cell proliferation and survival, including those involved in apoptosis and angiogenesis. It has been noted for its ability to modulate the activity of receptor tyrosine kinases, which are often overactive in cancerous tissues.

The biochemical properties of this compound contribute significantly to its biological activity:

  • Cellular Effects : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). It leads to significant inhibition of cell proliferation by inducing cell cycle arrest at the G2/M phase .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic efficacy of this compound. Factors such as bioavailability, metabolic stability, and half-life significantly influence its biological activity and potential clinical applications.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound in cancer treatment:

StudyCell LineIC50 ValueMechanism
A54915 µMInduces apoptosis via CDK inhibition
MCF712 µMInhibits proliferation by inducing G2/M arrest
HT2910 µMModulates receptor tyrosine kinase activity

Case Study: Anticancer Activity

A notable study evaluated the anticancer effects of this compound on multiple human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 15 µM across different cell types. The mechanism was attributed to its ability to induce apoptosis through the inhibition of CDK activity, leading to cell cycle arrest .

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing novel pharmaceutical agents with potential anticancer properties. Its structural features allow for further functionalization, enabling researchers to design derivatives that may enhance efficacy or reduce toxicity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine?

A one-pot synthesis approach is widely used for pyrimidine derivatives, involving cyclocondensation of substituted aldehydes, urea/thiourea, and β-ketoesters under acidic or solvent-free conditions . For halogenated pyrimidines like 4-chloro-6-methyl derivatives, chlorination of precursor hydroxyl or amino groups using POCl₃ or PCl₅ is typical. Post-synthetic modifications, such as introducing the pyrrole moiety via nucleophilic aromatic substitution (SNAr) at the 2-position, require anhydrous conditions and catalysts like DIPEA .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines bond angles and crystal packing (e.g., C–N bond lengths in pyrimidine rings average 1.33–1.35 Å) .
  • NMR spectroscopy : ¹H NMR typically shows pyrrole protons at δ 6.5–7.0 ppm and pyrimidine methyl groups at δ 2.3–2.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 223.05 for C₉H₈ClN₃) .

Q. What safety protocols are critical during experimental handling?

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure .
  • Conduct reactions in fume hoods due to volatile intermediates (e.g., chlorinated solvents).
  • Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Strategies include:

  • Purity validation : Use HPLC (>98% purity) to rule out side products .
  • Dose-response curves : Test across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target screening : Employ kinome-wide profiling to assess selectivity .

Q. What computational methods aid in predicting its reactivity or binding modes?

  • DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to study electrophilic substitution at the 4-chloro position .
  • Molecular docking : Simulate interactions with targets like α7 nicotinic receptors (docking scores < −8 kcal/mol suggest strong binding) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance SNAr reaction rates .
  • Catalyst optimization : Use Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyrrole attachment) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .

Methodological Challenges and Solutions

Q. Designing assays for evaluating antimicrobial activity

  • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with MIC values reported in µg/mL .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
  • Resistance studies : Serial passage assays to detect mutations in target genes (e.g., gyrB for DNA gyrase inhibition) .

Q. Addressing low solubility in biological assays

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Prodrug derivatization : Introduce phosphate or acetyl groups to enhance aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.